3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a thiadiazole ring and a methylpiperazine sulfonyl group, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with sulfonyl chloride to form 4-methylpiperazin-1-yl sulfonyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the desired benzamide compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the thiadiazole ring, leading to different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and thiadiazole groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: Shares the piperazine moiety but lacks the sulfonyl and thiadiazole groups.
Sildenafil: Contains a similar piperazine sulfonyl structure but with different functional groups and applications.
Uniqueness
3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of a benzamide core, thiadiazole ring, and methylpiperazine sulfonyl group.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-18-5-7-19(8-6-18)24(21,22)12-4-2-3-11(9-12)13(20)16-14-17-15-10-23-14/h2-4,9-10H,5-8H2,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHGCYQXPCEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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